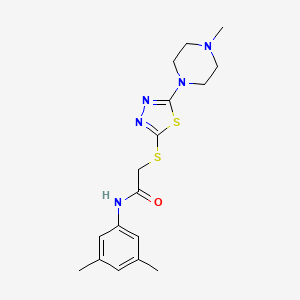

N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-methylpiperazinyl group at position 5 and a thioacetamide linker at position 2, which connects to a 3,5-dimethylphenyl moiety.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS2/c1-12-8-13(2)10-14(9-12)18-15(23)11-24-17-20-19-16(25-17)22-6-4-21(3)5-7-22/h8-10H,4-7,11H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKPXEVDLGRVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₆H₁₈N₄S

- Molecular Weight : 306.41 g/mol

- IUPAC Name : this compound

The presence of the thiadiazole ring and piperazine moiety suggests potential interactions with biological targets relevant to antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

- In vitro Studies : The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL. This activity is comparable to established antibiotics such as ampicillin and tetracycline .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| E. coli | 32 | Study A |

| S. aureus | 64 | Study A |

| Pseudomonas aeruginosa | 50 | Study B |

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety can exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231).

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 | 15.6 | Study C |

| MDA-MB-231 | 12.3 | Study C |

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The thiadiazole ring may interact with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Oxidative Stress : The compound could increase reactive oxygen species (ROS) levels in target cells, leading to cellular damage and apoptosis.

- Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways related to growth and survival.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several thiadiazole derivatives including our compound against clinical isolates of E. coli. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls .

Case Study 2: Anticancer Properties

In another study focusing on breast cancer treatment, this compound was administered to MDA-MB-231 cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation), suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity . Research indicates that derivatives containing the thiadiazole moiety exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N-(3,5-dimethylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Case Study: Antimicrobial Efficacy

A study published in the World Journal of Biology Pharmacy and Health Sciences demonstrated that certain thiadiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32.6 | |

| Compound B | S. aureus | 25.0 | |

| Compound C | C. albicans | 15.0 |

Anticancer Properties

Another significant application of this compound lies in its anticancer properties . Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

Research highlighted in the journal Molecules indicates that thiadiazole derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cancer cell survival .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | HeLa (cervical cancer) | 10.5 | |

| Compound E | MCF-7 (breast cancer) | 8.3 |

Neuropharmacological Effects

The incorporation of piperazine moieties in compounds like this compound suggests potential neuropharmacological effects . Piperazine derivatives are known for their activity on serotonin receptors and may influence mood and anxiety disorders.

Case Study: Neuropharmacological Activity

A review article discusses how similar piperazine-containing compounds can act as serotonin receptor antagonists or agonists, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ()

- Structure : Shares the 3,5-dimethylphenyl group on the thiadiazole core but differs in substituents at position 2 (methylsulfanyl benzylidene amine vs. thioacetamide linker).

- The target compound’s 4-methylpiperazine may improve solubility in acidic environments due to protonation .

- Crystallography : ’s compound exhibits a planar structure with intramolecular C–H···N hydrogen bonds, promoting stability. The target compound’s piperazine moiety could disrupt planarity, altering packing efficiency and melting points (mp: 408 K for vs. undetermined for the target) .

b. N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()

- Structure : Features a trichloroethyl group and acetamide linker, contrasting with the target’s dimethylphenyl and thioacetamide groups.

- Synthesis: Cyclization in concentrated sulfuric acid (yield: 97.4%) vs. The trichloroethyl group’s electron-withdrawing nature may reduce reactivity compared to the target’s electron-donating piperazine .

- Spectroscopy : IR peaks at 1670 cm⁻¹ (C=O stretch) in differ from the target’s thioacetamide (C=S stretch near 1250–1100 cm⁻¹). NMR shifts for the piperazine protons (δ ~2.5–3.5 ppm) would distinguish the target from ’s trichloroethyl signals .

c. 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) ()

- Structure : Bulkier benzyl and phenyl groups on thiadiazole may hinder molecular packing, lowering melting points compared to the target’s compact dimethylphenyl group.

- Bioavailability : The target’s piperazine could enhance solubility and cellular uptake relative to ’s lipophilic benzyl substituents .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves constructing the 1,3,4-thiadiazole core, followed by thioacetamide linkage formation and introduction of substituents. For example, cyclization reactions using concentrated sulfuric acid (24 hours at 293–298 K) are effective for thiadiazole ring formation, as demonstrated in analogous syntheses . Optimization includes adjusting solvent polarity (e.g., ethanol or toluene), reactant stoichiometry, and heating duration. TLC monitoring (Silufol UV-254 plates with chloroform:acetone eluent) ensures reaction progress . Microwave-assisted synthesis (e.g., solvent-free conditions with fly-ash catalysts) can enhance efficiency for related heterocycles .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying purity?

- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- NMR spectroscopy confirms substituent integration (e.g., 1H NMR for methyl groups at δ 1.91 ppm) and connectivity .

- Mass spectrometry (FAB or LCMS) validates molecular weight (e.g., [M+H]+ peaks) .

- TLC and HPLC assess purity, while X-ray crystallography resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address challenges in isolating intermediates during synthesis?

Intermediate isolation issues, such as co-crystal formation (e.g., compounds 4.1 and 4.1a in ), may require fractional crystallization or chromatography. For stubborn by-products, altering solvent systems (e.g., acetone for slow evaporation) or using scavenger resins can improve separation . Failed cyclization attempts (e.g., with P2S5) necessitate alternative reagents or stepwise protection/deprotection strategies .

Q. What role does X-ray crystallography play in elucidating molecular structure and intermolecular interactions?

X-ray analysis reveals planar thiadiazole rings (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonds (e.g., C–H···N), which stabilize the crystal lattice . Intermolecular interactions, such as layered packing via C–H···N bonds, inform solubility and stability profiles critical for drug design . Co-crystal structures (e.g., 4.1/4.1a) provide insights into reaction pathways and intermediate trapping .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?

Substituents on the thiadiazole ring (e.g., 4-methylpiperazinyl) influence electronic and steric effects. For example:

- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, potentially increasing reactivity in biological systems.

- Bulky aryl groups (e.g., 3,5-dimethylphenyl) may improve lipophilicity, affecting membrane permeability . Systematic SAR studies using analogs (e.g., fluorophenyl or bromophenyl derivatives) can identify pharmacophore elements .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected by-products?

- Mechanistic probes : Isotopic labeling or kinetic studies (e.g., varying temperature) clarify reaction pathways .

- In situ monitoring : Real-time IR or NMR detects transient intermediates .

- Computational modeling : DFT calculations predict favorable transition states and by-product formation .

- Alternative conditions : Switching from sulfuric acid to polyphosphoric acid may suppress side reactions in cyclization steps .

Methodological Considerations

- Purification : Column chromatography (silica gel, chloroform:acetone gradients) or recrystallization (acetone/ethanol) ensures high purity .

- Reaction scale-up : Maintain low temperatures (<5°C) during exothermic steps (e.g., acid-catalyzed cyclization) to avoid decomposition .

- Safety protocols : Use fume hoods for toxic gases (e.g., H2S from thioamide reactions) and dispose of chlorinated solvents via certified waste systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.